![molecular formula C14H23N3O2 B5552368 N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)

N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

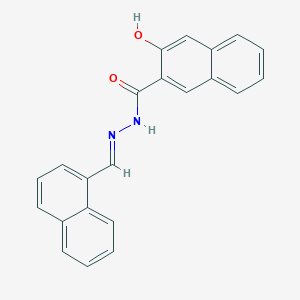

The synthesis of compounds related to “N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide” often involves multi-step organic reactions. For instance, the synthesis of similar isoxazole derivatives has been reported through reactions that include the formation of isoxazoles from suitable precursors using cyclization reactions, followed by further functionalization of the isoxazole ring. Such processes require careful control of reaction conditions to achieve the desired selectivity and yield (Rajanarendar et al., 2012).

Molecular Structure Analysis

The molecular structure of isoxazole-containing compounds like “N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide” is characterized by the presence of an isoxazole ring which is known for its aromaticity and ability to engage in various chemical interactions. The planarity and electron distribution within the isoxazole ring influence the compound's reactivity and interaction with biological targets (Rodier et al., 1993).

Chemical Reactions and Properties

Isoxazole derivatives are versatile in chemical reactions, capable of undergoing nucleophilic addition, electrophilic substitution, and cycloaddition reactions. The functional groups attached to the isoxazole ring, such as the carboxamide in the given compound, further dictate its reactivity, enabling it to participate in amidation, esterification, and other derivatization reactions, which are critical for the development of pharmacologically active molecules (Yu et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are significantly influenced by their molecular architecture. Isoxazole rings contribute to the rigidity of the molecule, affecting its solubility and phase behavior. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals (Imafuku et al., 2007).

Chemical Properties Analysis

The chemical properties of “N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide” can be inferred from related compounds, which show a broad range of biological activities. The isoxazole ring is a critical feature in many biologically active molecules, influencing their binding affinity to various receptors and enzymes. Its presence can significantly impact the pharmacological profile of the compound, making it a valuable moiety in drug design and discovery (Rajanarendar et al., 2012).

Applications De Recherche Scientifique

Neuroplasticity and Antidepressant Effects

Research into the neuroplastic effects of compounds targeting the glutamate and serotonin systems, such as ketamine and classical psychedelics, highlights a potentially similar role for "N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide." These compounds induce synaptic, structural, and functional changes in the brain, particularly in pyramidal neurons in the prefrontal cortex, through mechanisms involving increased glutamate release, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) activation, and brain-derived neurotrophic factor (BDNF) signaling. This research provides a framework for understanding how similar compounds might facilitate adaptive rewiring of pathological neurocircuitry, offering insights into their potential therapeutic applications for depression and other psychiatric disorders (Aleksandrova & Phillips, 2021).

Anticancer Activity

Isoxazoline derivatives, including "N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide," have garnered interest for their anticancer properties. A review focusing on isoxazoline-containing natural products outlines their significance in medicinal chemistry as anticancer agents. The structural-activity relationship and stereochemical aspects of these compounds suggest a promising direction for developing novel anticancer drugs. This highlights the compound's relevance in chemotherapy research and its potential for contributing to new therapeutic strategies against cancer (Kaur et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

N,1-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azepane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-11-9-12(15-19-11)10-17(3)14(18)13-7-5-4-6-8-16(13)2/h9,13H,4-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGWYFMSDFVJGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN(C)C(=O)C2CCCCCN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)

![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)

![9-[(5-propyl-2-furyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552305.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)

![N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)

![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)

![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)

![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)